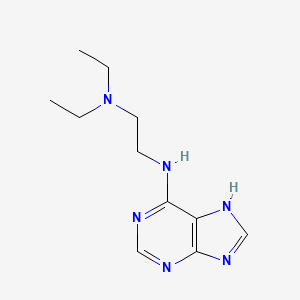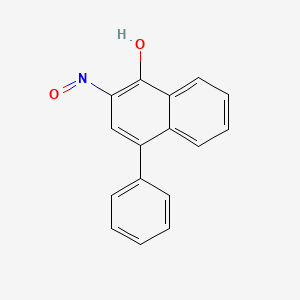
2-Nitroso-4-phenylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitroso-4-phenylnaphthalen-1-ol is an organic compound with the molecular formula C16H11NO2. It is a member of the nitrosoaromatic family, characterized by the presence of a nitroso group (-NO) attached to an aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroso-4-phenylnaphthalen-1-ol typically involves the nitrosation of 4-phenylnaphthalen-1-ol. This can be achieved through the reaction of 4-phenylnaphthalen-1-ol with nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at low temperatures to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of nitrosoaromatic compounds, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitroso-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Nitroso-4-phenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Nitroso-4-phenylnaphthalen-1-ol involves its interaction with cellular components such as proteins and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites on these biomolecules, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
- 2-Nitroso-1-naphthol
- 4-Nitroso-1-naphthol
- 2-Nitroso-3-phenylnaphthalen-1-ol
Comparison: 2-Nitroso-4-phenylnaphthalen-1-ol is unique due to the presence of both a nitroso group and a phenyl group on the naphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other nitrosoaromatic compounds. For instance, the phenyl group can enhance the compound’s ability to interact with hydrophobic sites on proteins, potentially increasing its efficacy as a biochemical probe .
Propiedades
Número CAS |
6624-22-2 |
|---|---|
Fórmula molecular |
C16H11NO2 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-nitroso-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H11NO2/c18-16-13-9-5-4-8-12(13)14(10-15(16)17-19)11-6-2-1-3-7-11/h1-10,18H |
Clave InChI |
QZFBEANELUTUEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


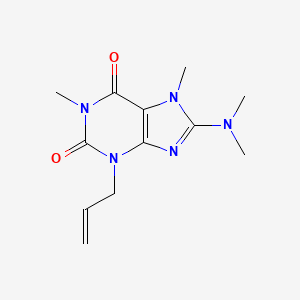
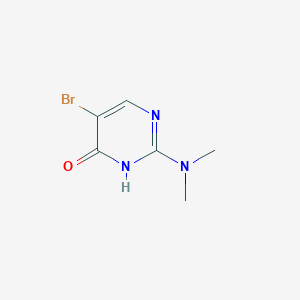
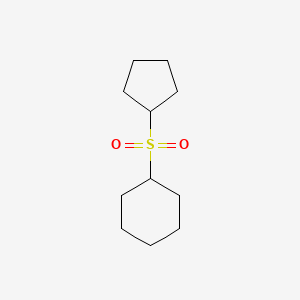
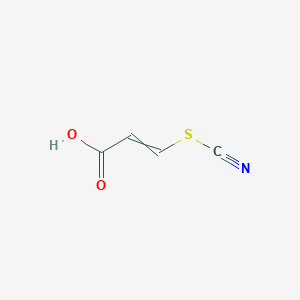
![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
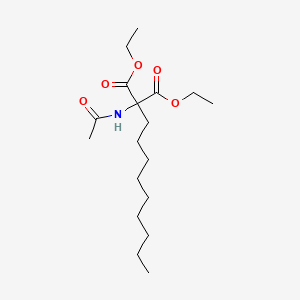
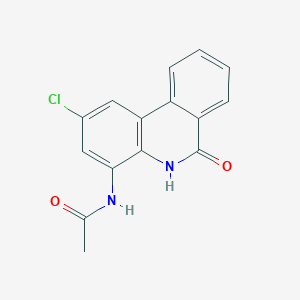
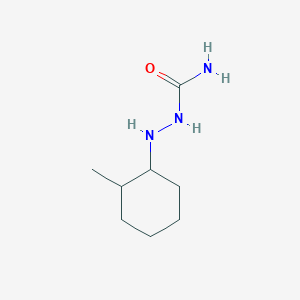
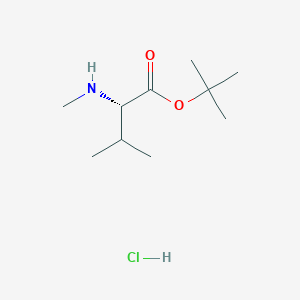
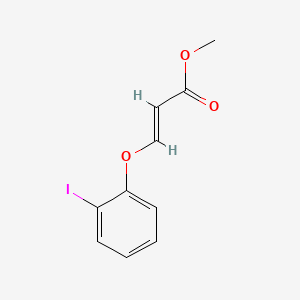
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
